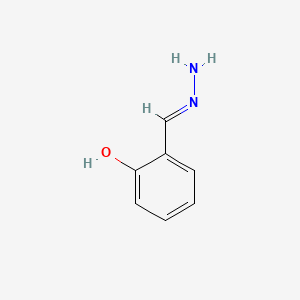

Salicylaldehyde hydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3291-00-7 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2-[(Z)-hydrazinylidenemethyl]phenol |

InChI |

InChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2/b9-5- |

InChI Key |

MYUNWHTZYXUCIK-UITAMQMPSA-N |

SMILES |

C1=CC=C(C(=C1)C=NN)O |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\N)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN)O |

Other CAS No. |

3291-00-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

properties of salicylaldehyde hydrazone derivatives

An In-depth Technical Guide to the Properties and Applications of Salicylaldehyde Hydrazone Derivatives

Abstract

Salicylaldehyde hydrazones represent a versatile class of Schiff bases, distinguished by their straightforward synthesis, unique structural features, and remarkable coordination chemistry. This technical guide provides a comprehensive overview of these compounds, designed for researchers, medicinal chemists, and material scientists. We will delve into their synthesis and structural characterization, explaining the causality behind experimental choices and the significance of their inherent properties like tautomerism and intramolecular hydrogen bonding. The guide further explores their extensive applications, focusing on their proven potential in drug development as anticancer and antimicrobial agents, and their utility in analytical chemistry as highly selective chemosensors. Detailed experimental protocols, data-driven tables, and explanatory diagrams are provided to offer both theoretical understanding and practical insights for professionals in the field.

Core Principles: Synthesis and Structural Characteristics

Salicylaldehyde hydrazones are synthesized through a classical Schiff base condensation reaction. This reaction's simplicity belies the complex and highly useful structural features of the resulting products.

The Synthetic Pathway: Schiff Base Condensation

The fundamental synthesis involves the condensation of a salicylaldehyde derivative with a hydrazine derivative.[1][2] The choice of solvent and catalyst is critical for reaction efficiency and yield. Ethanol is a commonly used solvent as it effectively dissolves the reactants while allowing for easy precipitation of the product upon completion.[3] An acidic catalyst is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

The versatility of this synthesis allows for the creation of a vast library of derivatives by simply modifying the substituents on either the salicylaldehyde or the hydrazine moiety.[4] This tunable nature is central to the exploration of their structure-activity relationships (SAR).[5]

Caption: General synthesis of salicylaldehyde hydrazones via condensation.

Key Structural Features

The properties of salicylaldehyde hydrazones are intrinsically linked to two key structural characteristics: keto-enol tautomerism and the presence of a strong intramolecular hydrogen bond.[4][6]

-

Tautomerism: These molecules can exist in equilibrium between a keto-amine form and an enol-imine form. The stability of each tautomer is influenced by the solvent and the electronic nature of the substituents.[6]

-

Intramolecular Hydrogen Bonding: A powerful hydrogen bond typically forms between the phenolic hydroxyl group (-OH) and the azomethine nitrogen atom (-N=).[7][8] This interaction, known as a Resonance-Assisted Hydrogen Bond (RAHB), imparts significant stability to the molecule and influences its conformation and photophysical properties.[8] The strength of this bond can be precisely modulated by adding electron-donating or electron-withdrawing groups to the aromatic rings.[7][8]

These features are crucial for their function as ligands, as the phenolic proton can be displaced upon coordination with a metal ion.

Caption: Tautomerism and key intramolecular hydrogen bonding in hydrazones.

Standard Characterization Techniques

Confirming the structure of newly synthesized derivatives is a prerequisite for further study. A combination of spectroscopic and analytical methods is employed:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular framework.[2][9] The chemical shift of the phenolic -OH and imine -CH protons are particularly informative.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. The disappearance of the C=O stretch from the aldehyde and the appearance of the C=N (imine) stretch (typically ~1610-1621 cm⁻¹) confirms the condensation reaction.[4]

-

UV-Visible Spectroscopy: Characterizes the electronic transitions within the molecule.[10][11] Changes in the absorption spectra upon complexation or in response to pH can provide valuable mechanistic insights.[11][12]

-

X-ray Crystallography: Offers unambiguous proof of the molecular structure in the solid state, providing precise bond lengths and angles, and confirming the presence and geometry of intramolecular hydrogen bonds.[7]

Coordination Chemistry: The Ligand-Metal Interplay

Salicylaldehyde hydrazones are excellent chelating ligands. Their ability to form stable complexes with a wide range of transition metal ions is fundamental to many of their applications, particularly in medicine and catalysis.[8][13]

The primary coordination sites are the deprotonated phenolic oxygen and the azomethine nitrogen atom, which together form a stable chelate ring with the metal center.[4] Depending on the specific structure of the hydrazone, additional donor atoms (like a carbonyl oxygen in acylhydrazones) can lead to bidentate or tridentate coordination.[11][14]

The resulting metal complexes often exhibit properties distinct from the free ligands. For instance, complexation frequently enhances biological activity, a phenomenon attributed to factors like increased lipophilicity and altered redox potentials.[15]

A Spectrum of Applications: From Medicine to Sensing

The tunable electronic and structural properties of salicylaldehyde hydrazones have led to their exploration in numerous high-impact fields.

Medicinal Chemistry: Anticancer and Antimicrobial Agents

A significant body of research is dedicated to the development of this compound derivatives as therapeutic agents.

These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[9]

-

Structure-Activity Relationship (SAR): Research has shown that specific substitutions can dramatically enhance anticancer activity. The introduction of methoxy (-OCH₃) groups, particularly at the 3, 4, or 5-position of the salicylaldehyde ring, often leads to derivatives with high antiproliferative effects against leukemia and breast cancer cells.[3][16][17] For example, certain 4-methoxy and 3-methoxy salicylaldehyde hydrazones exhibit remarkable activity in nanomolar concentrations (IC₅₀ < 60 nM) and high selectivity, being over 900-fold more potent than the conventional drug Melphalan in some cases.[16]

-

Mechanism of Action: While varied, proposed mechanisms include the inhibition of key enzymes like cAbl kinase and the induction of apoptosis.[17][18]

-

Role of Metal Complexes: The cytotoxicity of the corresponding metal complexes, especially with Cu(II), is often significantly greater than that of the free ligands.[15][19] This suggests that the complex itself may be the active species, or that the ligand acts as a vehicle to deliver the metal ion to the cancer cells.

Table 1: Selected this compound Derivatives and their Anticancer Activity

| Compound ID | R1 Substituent (Salicylaldehyde Ring) | Ar2 Substituent (Hydrazide Ring) | Target Cell Line | IC₅₀ Value | Reference |

| 12 | 4-OCH₃ | Phenyl | K-562 (Leukemia) | 0.03 µM | [16] |

| 14 | 4-OCH₃ | 4-Pyridinyl | K-562 (Leukemia) | 0.05 µM | [16] |

| mSIH | 3-OCH₃ | Isonicotinoyl | (Various) | Most active of series | [9] |

| Cpd. 12 | 4-OCH₃ | Phenyl | MCF-7 (Breast) | 230 nM | [16] |

| Cpd. 14 | 4-OCH₃ | 4-Pyridinyl | MCF-7 (Breast) | 230 nM | [16] |

Salicylaldehyde hydrazones and their metal complexes also exhibit significant antibacterial and antifungal properties.[1][20][21] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The chelation of metal ions is believed to enhance this activity by facilitating the transport of the compound across microbial cell membranes.

Analytical Chemistry: Fluorescent Chemosensors

The unique photophysical properties of these compounds make them ideal candidates for the development of fluorescent chemosensors for detecting specific metal ions.[8]

-

Mechanism of Sensing: Many derivatives are designed to be weakly fluorescent on their own but exhibit a strong "turn-on" fluorescence response upon binding to a target ion like Zn²⁺ or Cu²⁺.[12][22] This is often due to Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotations and vibrations, thus reducing non-radiative decay pathways and increasing fluorescence quantum yield.

-

Selectivity and Ratiometric Sensing: These sensors can be highly selective, showing a response to one specific ion even in the presence of many others.[22][23] Some are designed as "ratiometric" sensors, where the binding event causes a shift in the emission wavelength, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths.[23] This approach is more robust as it is less susceptible to fluctuations in probe concentration or excitation intensity.

Caption: Mechanism of a "turn-on" fluorescent chemosensor.

Field-Proven Methodologies: Experimental Protocols

To bridge theory and practice, this section provides standardized protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of a Salicylaldehyde Benzoylhydrazone Derivative

This protocol describes a robust method for synthesizing a representative this compound via Schiff base condensation.[3]

Objective: To synthesize a salicylaldehyde benzoylhydrazone derivative.

Materials:

-

Substituted Salicylaldehyde (1.0 mmol)

-

Substituted Benzhydrazide (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalyst)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reactant Dissolution: Dissolve the substituted salicylaldehyde (1.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask with magnetic stirring.

-

Hydrazide Addition: In a separate beaker, dissolve the substituted benzhydrazide (1.0 mmol) in 10 mL of absolute ethanol, warming gently if necessary. Add this solution to the flask containing the aldehyde.

-

Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Fit the flask with a condenser and heat the mixture to reflux (approximately 78°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate as a solid. If not, the solution can be placed in an ice bath to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using NMR, IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the steps for assessing the anticancer activity of synthesized compounds against a chosen cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Materials:

-

Human cancer cell line (e.g., MCF-7, K-562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized hydrazone compound, dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well microplates

-

Multichannel pipette, incubator (37°C, 5% CO₂)

-

Microplate reader

Workflow:

Caption: Workflow for determining cytotoxicity via MTT assay.

Conclusion and Future Outlook

Salicylaldehyde hydrazones are a cornerstone class of compounds with a remarkable breadth of properties and applications. Their facile synthesis and tunable structure make them an enduring platform for innovation in medicinal chemistry, coordination chemistry, and materials science. The demonstrated success of these derivatives as potent anticancer agents, particularly those with specific substitutions that enhance activity and selectivity, warrants continued investigation and preclinical development.[16][17] Future research will likely focus on elucidating more detailed mechanisms of biological action, developing novel metal-based therapeutics with targeted delivery, and expanding their application in advanced materials, such as stimuli-responsive polymers and catalytic systems. The integration of computational modeling with synthetic chemistry will further accelerate the design of next-generation this compound derivatives with precisely tailored functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 3291-00-7 | Benchchem [benchchem.com]

- 5. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Effect of a Substituent on the Properties of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpsionline.com [jpsionline.com]

- 11. researchgate.net [researchgate.net]

- 12. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper( ii ) and its bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08616B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ddg-pharmfac.net [ddg-pharmfac.net]

- 18. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Spectroscopic Characterization and Biological Activity of Salicylaldehyde Thiazolyl Hydrazone Ligands and their Metal Complexes - ProQuest [proquest.com]

- 21. znaturforsch.com [znaturforsch.com]

- 22. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorescent this compound as selective chemosensor for Zn2+ in aqueous ethanol: a ratiometric approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Salicylaldehyde Hydrazone Metal Complexes: A Technical Guide for Researchers

Introduction: The Versatility of Salicylaldehyde Hydrazones in Coordination Chemistry

Salicylaldehyde hydrazones, a class of Schiff bases, have garnered significant attention in the field of coordination chemistry due to their remarkable versatility and the diverse applications of their metal complexes.[1][2] These organic compounds are synthesized through the condensation reaction of salicylaldehyde (or its derivatives) with a hydrazide.[3] The resulting hydrazone ligand possesses multiple donor atoms (typically nitrogen and oxygen), making it an excellent chelating agent for a wide array of metal ions.[4][5] The coordination chemistry of these ligands is rich and varied, leading to the formation of stable metal complexes with diverse geometries and interesting physicochemical properties.[6][7]

The impetus for the extensive research into salicylaldehyde hydrazone metal complexes stems from their broad spectrum of biological activities. These complexes have shown promise as antibacterial, antifungal, anticancer, and antioxidant agents.[8][9][10] The biological potency of the hydrazone ligand is often enhanced upon chelation with a metal ion.[4][11] This enhancement is attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the influence of the metal center on the overall electronic structure of the molecule. This guide provides an in-depth exploration of the formation of this compound metal complexes, from ligand synthesis to the characterization and potential applications of the resulting coordination compounds.

Ligand Synthesis: The Foundation of Complex Formation

The synthesis of this compound ligands is typically a straightforward condensation reaction between salicylaldehyde and a suitable hydrazide.[3] The choice of hydrazide is crucial as it determines the specific properties and coordination behavior of the resulting ligand. A common and illustrative example is the synthesis of salicylaldehyde benzoyl hydrazone.

Experimental Protocol: Synthesis of Salicylaldehyde Benzoyl Hydrazone

This protocol outlines a standard laboratory procedure for the synthesis of salicylaldehyde benzoyl hydrazone.

Materials:

-

Salicylaldehyde

-

Benzoyl hydrazine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

Stirring rod

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of benzoyl hydrazine in ethanol.

-

To this solution, add an equimolar amount of salicylaldehyde, also dissolved in a minimal amount of ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which typically induces the precipitation of the solid product.

-

The precipitated salicylaldehyde benzoyl hydrazone is collected by vacuum filtration using a Buchner funnel.

-

The crude product is washed with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.

-

The purified product is dried in a desiccator over anhydrous calcium chloride.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves both the salicylaldehyde and the hydrazide, providing a homogeneous reaction medium. Its boiling point is suitable for refluxing, which accelerates the reaction rate without degrading the reactants or products.

-

Acid Catalysis: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the salicylaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the hydrazide.

-

Refluxing: Heating the reaction mixture under reflux increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby increasing the rate of reaction and ensuring a higher yield.

-

Recrystallization/Washing: Washing with cold ethanol and water is a purification step to remove soluble impurities. For higher purity, recrystallization from a suitable solvent can be performed.

Formation of Metal Complexes: Coordination Chemistry in Action

Salicylaldehyde hydrazones are versatile ligands capable of coordinating with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Fe(II), and Zn(II).[6][12] The coordination typically occurs through the phenolic oxygen, the azomethine nitrogen, and in some cases, the carbonyl oxygen of the hydrazide moiety.[5][13] This allows the ligand to act as a bidentate or tridentate chelating agent. The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), and their geometry (e.g., octahedral, tetrahedral, or square planar) depend on the nature of the metal ion, the specific hydrazone ligand, and the reaction conditions.[5][8]

Experimental Protocol: Synthesis of a Cu(II)-Salicylaldehyde Hydrazone Complex

This protocol describes a general method for the synthesis of a copper(II) complex with a this compound ligand.

Materials:

-

This compound ligand (synthesized as described previously)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

Dissolve the this compound ligand in a suitable solvent, such as ethanol or methanol, in a round-bottom flask with gentle heating and stirring.

-

In a separate beaker, dissolve a stoichiometric amount of the copper(II) salt (e.g., for a 1:2 metal-to-ligand ratio, use half the molar equivalent of the ligand) in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring. A color change and/or the formation of a precipitate is often observed, indicating complex formation.

-

The reaction mixture is then refluxed for 2-6 hours to ensure the completion of the reaction.

-

After refluxing, the mixture is cooled to room temperature. The solid complex that precipitates out is collected by vacuum filtration.

-

The collected complex is washed with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying.

-

The final product is dried in a vacuum desiccator.

Causality Behind Experimental Choices:

-

Choice of Metal Salt: The anion of the metal salt can sometimes influence the final structure of the complex, although often it is displaced by the chelating ligand. Chlorides and acetates are commonly used due to their solubility in alcoholic solvents.

-

Stoichiometry: The molar ratio of the metal salt to the ligand is a critical parameter that dictates the stoichiometry of the resulting complex. A 1:2 ratio is common for divalent metal ions with tridentate ligands, leading to octahedral geometries.[12]

-

Dropwise Addition: Adding the metal salt solution slowly helps to control the reaction rate and often leads to the formation of a more crystalline and pure product.

-

Refluxing: As with the ligand synthesis, refluxing provides the necessary energy to overcome the activation barrier for the coordination reaction and drives the reaction to completion.

Characterization of this compound Metal Complexes

A comprehensive characterization of the synthesized ligands and their metal complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained | Typical Observations for this compound Complexes |

| Elemental Analysis (C, H, N) | Determines the empirical formula and confirms the stoichiometry of the complex. | The experimentally found percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.[12] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present and provides evidence of coordination. | A shift in the C=N (azomethine) stretching frequency and the disappearance or shift of the phenolic O-H band upon complexation indicate coordination. New bands at lower frequencies may correspond to M-O and M-N bonds.[13][14] |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the molecule and the geometry of the complex. | The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are indicative of the coordination environment of the metal ion.[8][12] |

| ¹H NMR Spectroscopy | Elucidates the structure of the ligand and can indicate coordination in diamagnetic complexes. | The disappearance of the phenolic -OH proton signal and shifts in the chemical shifts of protons near the coordination sites confirm complexation.[15] |

| Molar Conductance | Determines the electrolytic nature of the complexes in solution. | Low molar conductance values suggest that the complexes are non-electrolytic, indicating that the anions are not present as counter-ions but are either coordinated or absent.[14] |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center. | The measured magnetic moment can help to distinguish between different possible geometries, for example, tetrahedral vs. square planar for a d⁸ Ni(II) complex.[14] |

Applications in Drug Development

The growing interest in this compound metal complexes within the pharmaceutical and medicinal chemistry fields is due to their diverse and potent biological activities.

-

Antimicrobial Activity: Many complexes have demonstrated significant activity against various strains of bacteria and fungi.[7][8] The chelation of the metal ion is often crucial for this enhanced activity.[10]

-

Anticancer Activity: Several this compound metal complexes have been evaluated for their cytotoxicity against various cancer cell lines.[9][15] The mechanism of action can involve intercalation with DNA, inhibition of key enzymes, or the generation of reactive oxygen species.[11]

-

Antioxidant Activity: Some of these complexes have been shown to possess antioxidant properties, which are important in combating oxidative stress-related diseases.[16]

The versatility in the design of both the hydrazone ligand and the choice of the metal center allows for the fine-tuning of the biological properties of these complexes, making them a promising class of compounds for the development of new therapeutic agents.

Conclusion

The formation of this compound metal complexes represents a vibrant and productive area of research in coordination chemistry. The relative ease of synthesis of the ligands, their versatile coordination behavior, and the wide range of accessible metal complexes contribute to their appeal. The significant biological activities exhibited by these compounds underscore their potential in the development of novel therapeutic agents. This guide has provided a comprehensive overview of the key aspects of the synthesis, characterization, and potential applications of these fascinating molecules, offering a solid foundation for researchers and professionals in the field.

References

- 1. ijcrr.com [ijcrr.com]

- 2. researchgate.net [researchgate.net]

- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. frontiersin.org [frontiersin.org]

- 12. jpsionline.com [jpsionline.com]

- 13. Synthesis, characterization, biological activity and equilibrium studies of metal(II) ion complexes with tridentate hydrazone ligand derived from hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. primescholars.com [primescholars.com]

- 15. mdpi.com [mdpi.com]

- 16. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chameleon-like Nature of Salicylaldehyde Hydrazones

An In-Depth Technical Guide to the Structural Analysis of Salicylaldehyde Hydrazone Isomers

Salicylaldehyde hydrazones are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their straightforward synthesis, hydrolytic stability, and remarkable ability to coordinate with metal ions make them privileged scaffolds in drug design, with demonstrated anticancer, antimicrobial, and antifungal activities.[2][3][4] However, the true potential of these molecules lies in their complex structural diversity. Salicylaldehyde hydrazones are not static entities; they exist as a dynamic equilibrium of various isomers, each possessing unique physicochemical properties and, consequently, distinct biological functions.[1]

Understanding and controlling this isomerism is paramount for drug development professionals. A subtle shift in conformation or configuration can dramatically alter a compound's binding affinity to a biological target, transforming a potent therapeutic agent into an inactive or even toxic substance. This guide provides a comprehensive framework for the structural elucidation of this compound isomers, moving beyond simple data reporting to explain the causality behind experimental choices and to establish self-validating analytical workflows.

The Landscape of Isomerism in Salicylaldehyde Hydrazones

The structural complexity of salicylaldehyde hydrazones arises from several concurrent forms of isomerism. The specific types present depend on the substituents, but researchers must consider the potential for geometric isomerism, conformational isomerism, and tautomerism.

-

Geometric Isomerism (E/Z): The carbon-nitrogen double bond (C=N) of the hydrazone moiety is the primary source of geometric isomerism. The E (entgegen) and Z (zusammen) isomers arise from the different spatial arrangements of substituents around this bond. The E isomer is generally more thermodynamically stable due to reduced steric hindrance.[5] However, factors such as solvent polarity, pH, and UV irradiation can induce isomerization, shifting the equilibrium towards the Z form.[1]

-

Conformational Isomerism (Rotamers): For N-acylhydrazones, which are common in drug discovery, rotation around the amide C(O)-N single bond is restricted, leading to syn-periplanar (cis) and anti-periplanar (trans) conformers.[6] The energy barrier between these rotamers is often low enough to allow for their co-existence in solution at room temperature, which can be observed through the duplication of signals in NMR spectra.[7]

-

Tautomerism (Keto-Imidinol): These hydrazones can exist in keto (amide) and imidinol (enol-like) tautomeric forms. In the solid state, the keto form typically predominates.[6] The presence of an ortho-hydroxyl group on the salicylaldehyde ring facilitates the formation of a strong intramolecular hydrogen bond, which significantly influences which tautomeric and isomeric forms are favored.[3][8]

The interplay of these isomeric forms is a critical consideration. For instance, a water-induced E-to-Z isomerization has been shown to disrupt the intramolecular hydrogen bond, which in turn enhances the antioxidant activity of certain thiocarbohydrazones.[9]

Synthesis and Isomer Control

The foundation of any structural analysis is a pure, well-characterized compound. The synthesis of salicylaldehyde hydrazones is typically a straightforward Schiff base condensation, but the choice of conditions can profoundly influence the resulting isomeric mixture.

Protocol: General Synthesis of Salicylaldehyde Hydrazones

-

Reactant Solubilization: Dissolve the substituted salicylaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

-

Causality: Ethanol is a common choice as it effectively dissolves both the aldehyde and the hydrazide starting materials and is easily removed post-reaction.

-

-

Hydrazide Addition: Add the corresponding carbohydrazide or hydrazine hydrate (1.0-1.1 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine nitrogen.

-

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the condensation and dehydration steps. TLC is a crucial self-validating step to ensure the consumption of starting materials before proceeding.[5]

-

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Causality: Salicylaldehyde hydrazones are typically crystalline solids with lower solubility in ethanol than the reactants, allowing for simple isolation.

-

-

Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol, diethyl ether) to remove residual impurities. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water, DMF) to obtain high-purity crystals.

-

Causality: Recrystallization is a critical purification step. The choice of solvent is key; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to ensure high recovery of pure crystals, which are essential for subsequent analyses like X-ray crystallography.

-

Core Analytical Techniques for Structural Elucidation

A single analytical technique is rarely sufficient to fully characterize the isomeric landscape of a this compound. A multi-faceted, integrated approach is required, where each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing isomers in solution. ¹H, ¹³C, and sometimes ¹⁵N NMR experiments provide detailed information about the molecular framework and the relative abundance of different isomers.

-

Expertise in Interpretation:

-

E/Z Isomers: The chemical shift of the imine proton (-CH=N-) is highly sensitive to the geometry. This proton typically appears at a different chemical shift for the E and Z isomers. The presence of two distinct signals for this proton is a clear indication of an isomeric mixture.[5]

-

Amide Rotamers: In N-acylhydrazones, the presence of syn and anti rotamers leads to the doubling of nearly all signals in the ¹H and ¹³C spectra.[7] The ratio of the integrals of these paired signals directly corresponds to the population ratio of the conformers in that solvent.

-

Hydrogen Bonding: The phenolic -OH proton in salicylaldehyde hydrazones is involved in a strong intramolecular hydrogen bond, causing its signal to appear significantly downfield (typically >10 ppm) and often as a broad singlet.[10]

-

| Proton Signal | Isomer/Feature | Characteristic ¹H Chemical Shift (δ, ppm) | Rationale |

| Phenolic -OH | Intramolecular H-Bond | 10.0 - 12.5 | Deshielding due to strong hydrogen bond with the azomethine nitrogen.[10][11] |

| Amide N-H | Keto Form | 9.5 - 11.5 | Typical amide proton chemical shift, often broad.[11] |

| Imine -CH=N- | E vs. Z Isomers | 7.9 - 8.7 | The precise chemical shift is sensitive to the stereochemistry and electronic environment.[10][12] |

| Aromatic Protons | General Structure | 6.7 - 7.8 | Standard aromatic region; shifts are influenced by substituents on the rings.[11] |

Table 1. Typical ¹H NMR chemical shift ranges for key protons in salicylaldehyde hydrazones.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous, high-resolution information about the molecular structure in the solid state. It is the definitive method for confirming the specific isomer and conformer present in a crystal.

-

Expertise in Application:

-

Definitive Structure: X-ray crystallography directly reveals bond lengths, bond angles, and the spatial arrangement of all atoms, confirming the E/Z configuration, the amide conformation, and the tautomeric form.[13]

-

Hydrogen Bonding Analysis: It allows for the precise measurement of the geometry of the intramolecular O-H···N hydrogen bond, which is a key structural feature stabilizing the molecule.[3]

-

Intermolecular Interactions: The analysis also reveals how molecules pack in the crystal lattice, identifying intermolecular hydrogen bonds and other interactions that can be relevant for solid-state properties and drug formulation.

-

Protocol: From Compound to Crystal Structure

-

Crystal Growth (Self-Validation): Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, DMF, chloroform). The ability to form high-quality crystals is itself a validation of the compound's purity.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, accurate molecular structure.

-

Data Analysis: Analyze the final structure to determine bond lengths, angles, and key features like the E/Z geometry and hydrogen bonding patterns.[14]

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy is a rapid and effective technique for identifying key functional groups and probing the tautomeric form.

-

Expertise in Interpretation:

-

Azomethine (C=N) Stretch: A strong band around 1600–1620 cm⁻¹ is characteristic of the C=N imine bond, confirming the formation of the hydrazone.[12]

-

Amide I (C=O) Stretch: For N-acylhydrazones in the keto form, a strong C=O stretching band is observed around 1640-1680 cm⁻¹. The absence or significant shift of this band can suggest the presence of the imidinol tautomer.

-

N-H and O-H Stretches: A broad band in the 3200–3450 cm⁻¹ region can be attributed to the N-H and phenolic O-H groups. The broadness is indicative of hydrogen bonding.[12]

-

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are an invaluable complementary tool. They provide insights that can be difficult to obtain experimentally.

-

Expertise in Application:

-

Isomer Stability: DFT can be used to calculate the relative energies of different isomers (E vs. Z, rotamers, tautomers), predicting which is the most stable ground-state structure.[15]

-

Spectroscopic Correlation: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. Comparing these calculated spectra to experimental data helps validate the structural assignment.

-

Mechanism of Action: In drug development, DFT can be used to model the interaction of a specific isomer with its biological target, helping to rationalize its activity.[16]

-

Integrated Analytical Workflow

A robust and trustworthy structural analysis relies on an integrated workflow where techniques are used in a logical sequence to validate each other.

Implications for Drug Development

The precise isomeric form of a this compound can dictate its therapeutic efficacy. Different isomers exhibit distinct three-dimensional shapes and electronic properties, leading to varied interactions with protein targets. For example, a series of salicylaldehyde isonicotinoyl hydrazone (SIH) analogs showed that bulky substituents near the hydrazone bond, which would favor a specific isomer, severely limited their biological activity.[11] Conversely, other studies have designed novel hydrazone derivatives that show remarkable anticancer activity in nanomolar concentrations against specific leukemia and breast cancer cell lines, highlighting the importance of a well-defined structure.[4][12]

Therefore, for researchers in drug development, it is not sufficient to simply synthesize a "compound." One must synthesize, isolate, and definitively characterize the specific, biologically active isomer to ensure reproducibility, establish clear structure-activity relationships (SAR), and meet regulatory standards.

Conclusion

The structural analysis of this compound isomers is a nuanced but critical task. Their chameleon-like ability to exist in multiple forms requires a sophisticated analytical approach that combines solution-state NMR, solid-state X-ray diffraction, vibrational spectroscopy, and computational modeling. By following an integrated and self-validating workflow, researchers can confidently elucidate the precise structures of these versatile molecules. This detailed understanding is the bedrock upon which successful drug discovery and materials science applications are built, allowing scientists to harness the full potential of the specific isomer best suited for their purpose.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of a Substituent on the Properties of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. mdpi.com [mdpi.com]

keto-enol tautomerism in salicylaldehyde hydrazone

An In-depth Technical Guide to Keto-Enol Tautomerism in Salicylaldehyde Hydrazone for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Salicylaldehyde hydrazones are a versatile class of Schiff bases renowned for their significant roles in coordination chemistry, medicinal applications, and the development of advanced chemosensors.[1] A pivotal, yet intricate, aspect of their chemical behavior is the dynamic equilibrium between their keto (amine-imine) and enol (hydroxy-imine) tautomeric forms. This guide provides a comprehensive exploration of this tautomerism, synthesizing foundational principles with advanced analytical techniques and practical insights. We will delve into the structural nuances of each tautomer, the causal factors governing the equilibrium's position, and the profound implications of this phenomenon on the molecule's reactivity, spectroscopic signatures, and functional applications. This document is designed to serve as a critical resource for researchers navigating the complexities of hydrazone chemistry and leveraging its potential in drug development and material science.

Introduction: The Duality of this compound

Hydrazones, characterized by the R₂C=NNR₂ linkage, are a cornerstone of modern chemistry.[2] When derived from salicylaldehyde, they possess an ortho-hydroxyl group that introduces the fascinating possibility of keto-enol tautomerism. This is not merely a subtle structural rearrangement but a profound shift in electronic distribution and chemical identity that dictates the molecule's behavior.

The equilibrium involves the migration of the phenolic proton to the imine nitrogen, creating two distinct isomers:

-

Enol-Imine (Hydroxy Form): The phenolic hydroxyl group remains intact, forming a strong intramolecular hydrogen bond (IHB) with the imine nitrogen atom.[1][3] This form is often stabilized in non-polar environments.

-

Keto-Amine (Amine Form): The phenolic proton transfers to the imine nitrogen, resulting in a quinoidal ring structure with a keto group and an amine-like nitrogen. This tautomer is typically favored in polar, protic solvents that can disrupt the intramolecular hydrogen bond.[4]

Understanding the delicate balance between these two forms is paramount, as it governs the molecule's coordination behavior with metal ions, its photophysical properties, and its biological activity.[2][5]

Caption: The dynamic equilibrium between the enol and keto tautomers.

Synthesis and Structural Elucidation

The synthesis of salicylaldehyde hydrazones is typically a straightforward condensation reaction between salicylaldehyde and a suitable hydrazine derivative in an alcoholic solvent.[6][7][8][9] The simplicity of this reaction allows for the facile generation of a diverse library of derivatives with tailored electronic and steric properties.

General Synthetic Protocol

A reliable method for synthesizing this compound involves the condensation of salicylaldehyde with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Dissolve salicylaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 eq) dropwise to the stirred solution at room temperature. The addition is often accompanied by a noticeable color change.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[8]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[7][10]

Spectroscopic Signatures of Tautomers

The key to understanding the keto-enol equilibrium lies in deciphering the unique spectroscopic fingerprints of each tautomer.

2.2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for investigating tautomerism in solution.[11][12]

-

¹H NMR:

-

Enol Form: Characterized by a downfield signal for the phenolic -OH proton (typically δ 11-13 ppm), which is often broad due to hydrogen bonding and exchange. The azomethine proton (-CH=N-) appears as a sharp singlet (δ ~8.0-8.5 ppm).[6]

-

Keto Form: The phenolic -OH signal disappears, and a new signal for the N-H proton emerges, often at a different chemical shift. The aromatic protons will exhibit shifts consistent with a quinoidal ring structure.[12]

-

-

¹³C NMR: The chemical shift of the carbon attached to the phenolic oxygen is particularly informative. In the enol form, it resonates in the typical aromatic C-O region (~155-160 ppm). In the keto form, this carbon becomes a carbonyl carbon, shifting significantly downfield (~180-190 ppm).[11]

2.2.2. UV-Visible Spectroscopy

UV-Vis spectroscopy provides valuable insights into the electronic transitions within the molecule, which differ significantly between the tautomers.[13][14]

-

Enol Form: Typically displays absorption bands corresponding to π→π* transitions of the aromatic system, often below 350 nm.[9]

-

Keto Form: The extended conjugation in the quinoidal system of the keto tautomer results in a bathochromic shift (a shift to longer wavelengths), with new absorption bands appearing at or above 400 nm.[13] This often leads to a visible color change.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups in the solid state.

-

Enol Form: A broad O-H stretching band is observed, typically in the range of 3200-2800 cm⁻¹, indicative of strong intramolecular hydrogen bonding. A sharp C=N stretching vibration appears around 1620-1630 cm⁻¹.

-

Keto Form: The broad O-H band is absent. A C=O stretching vibration appears around 1650-1680 cm⁻¹, and an N-H stretching band can be observed around 3300 cm⁻¹.

| Spectroscopic Technique | Enol-Imine Form Signature | Keto-Amine Form Signature |

| ¹H NMR | Phenolic -OH peak (δ 11-13 ppm) | Absence of phenolic -OH, presence of N-H peak |

| ¹³C NMR | Aromatic C-O peak (~155-160 ppm) | Carbonyl C=O peak (~180-190 ppm) |

| UV-Vis | Absorption bands < 350 nm | Bathochromic shift, new bands > 400 nm[13] |

| IR | Broad O-H stretch, C=N stretch (~1625 cm⁻¹) | C=O stretch (~1660 cm⁻¹), N-H stretch |

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is a dynamic process highly sensitive to its environment. Manipulating these factors allows for precise control over the dominant tautomeric form.

Caption: Key factors that influence the keto-enol equilibrium.

Solvent Effects

Solvent polarity is a dominant factor in shifting the tautomeric equilibrium.[15][16][17]

-

Non-polar Solvents (e.g., Toluene, Chloroform): These solvents cannot effectively compete for hydrogen bonding. Consequently, the intramolecular hydrogen bond in the enol form is stabilized, making it the predominant species.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are excellent hydrogen bond donors and acceptors. They can solvate both the hydroxyl and imine groups, disrupting the intramolecular hydrogen bond and stabilizing the more polar keto-amine tautomer.[4][18]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors. They can interact with the phenolic proton, favoring the disruption of the intramolecular hydrogen bond and shifting the equilibrium towards the keto form.[18]

pH

The pH of the medium has a profound effect, particularly in aqueous or partially aqueous solutions.[19]

-

Acidic Conditions: Under acidic conditions, protonation of the imine nitrogen can occur, but the enol form generally remains favored.

-

Basic Conditions: In a basic medium, the phenolic proton can be abstracted, forming a phenolate anion.[14] This deprotonation significantly alters the electronic structure and often facilitates the formation of metal complexes where the ligand acts in its enolic, deprotonated form. The presence of base can also promote the equilibrium towards the keto form by facilitating proton transfer.[20][21]

Substituent Effects

The electronic nature of substituents on the salicylaldehyde or hydrazine moieties can fine-tune the equilibrium.[1][22]

-

Electron-Withdrawing Groups (EWGs): EWGs on the salicylaldehyde ring increase the acidity of the phenolic proton, strengthening the intramolecular hydrogen bond and favoring the enol form.

-

Electron-Donating Groups (EDGs): EDGs decrease the acidity of the phenolic proton, potentially weakening the intramolecular hydrogen bond and making the proton transfer to the keto form more accessible.

Applications in Chemosensing and Coordination Chemistry

The tautomeric behavior of salicylaldehyde hydrazones is not just a chemical curiosity; it is the foundation of their utility as chemosensors and ligands.

Metal Ion Sensing

The ability of salicylaldehyde hydrazones to switch between tautomeric forms upon metal ion coordination is the basis for many colorimetric and fluorescent sensors.[20][23][24]

Mechanism of Action:

-

Free Ligand: In solution, the hydrazone exists in equilibrium between its enol and keto forms.

-

Coordination: Upon introduction of a metal ion (e.g., Cu²⁺, Zn²⁺), the ligand coordinates to the metal center. This coordination often occurs through the phenolic oxygen, imine nitrogen, and the carbonyl oxygen (from the hydrazine moiety), acting as a tridentate ligand.[5]

-

Deprotonation and Shift: Coordination to the metal ion facilitates the deprotonation of the phenolic hydroxyl group. This locks the ligand in its enolate form, leading to a significant change in the electronic structure.

-

Signal Transduction: This electronic rearrangement causes a distinct change in the UV-Vis absorption spectrum (color change) or fluorescence properties, providing a detectable signal for the presence of the metal ion.[21][23]

Caption: Workflow for metal ion detection using a hydrazone chemosensor.

Drug Development

The ability of hydrazones to act as chelators for biologically relevant metal ions is a key aspect of their potential as therapeutic agents, including anticancer and antimicrobial drugs.[1][5][10] The specific tautomeric form present under physiological conditions can influence the molecule's ability to cross cell membranes and interact with its biological target.

Conclusion and Future Outlook

The keto-enol tautomerism of salicylaldehyde hydrazones is a fundamental principle that underpins their diverse and important applications. A thorough understanding of this equilibrium and the factors that control it is essential for the rational design of new molecules with tailored properties. For researchers in drug development and materials science, the ability to manipulate this tautomeric balance provides a powerful tool for creating novel chemosensors, catalysts, and therapeutic agents. Future research will likely focus on leveraging computational studies to predict and control tautomeric preferences with even greater precision, paving the way for the development of highly sophisticated and responsive chemical systems.[3][25]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Complexes of salicylaldehyde acylhydrazones: cytotoxicity, QSAR and crystal structure of the sterically hindered t-butyl dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. jpsionline.com [jpsionline.com]

- 10. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 16. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

- 18. researchgate.net [researchgate.net]

- 19. Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. researchgate.net [researchgate.net]

Spectroscopic Properties of Novel Salicylaldehyde Hydrazones: A Technical Guide for Researchers in Drug Development

Introduction: The Versatile Scaffold of Salicylaldehyde Hydrazones

Salicylaldehyde hydrazones, a class of Schiff bases, have emerged as a privileged scaffold in medicinal chemistry and materials science. Their facile synthesis, structural versatility, and rich coordination chemistry have made them a focal point of intensive research. For drug development professionals, the true potential of these molecules lies in their dynamic spectroscopic properties, which are exquisitely sensitive to their chemical environment. This sensitivity allows for the rational design of novel theranostic agents, advanced chemosensors, and potent therapeutic compounds.[1][2][3]

This technical guide provides an in-depth exploration of the core spectroscopic characteristics of novel salicylaldehyde hydrazones. Moving beyond a mere catalog of data, this document elucidates the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers aiming to harness these properties for targeted applications in drug discovery and development. We will delve into the key spectroscopic techniques used for their characterization, explore the critical structure-property relationships, and present practical experimental protocols.

Synthesis: The Foundation of Spectroscopic Diversity

The remarkable diversity in the spectroscopic properties of salicylaldehyde hydrazones begins with their synthesis. The straightforward condensation reaction between a salicylaldehyde derivative and a hydrazide or hydrazine derivative allows for the introduction of a wide array of functional groups on either side of the core azomethine (–C=N–) linkage.[4][5] This synthetic accessibility is a key advantage, enabling the fine-tuning of electronic and photophysical properties.

The general synthetic route involves the refluxing of equimolar amounts of the aldehyde and hydrazide components in a suitable solvent, often ethanol, sometimes with a catalytic amount of acid.[4] The resulting hydrazone typically precipitates upon cooling and can be purified by recrystallization.[6]

Diagram: General Synthesis of Salicylaldehyde Hydrazones

Caption: A schematic of the condensation reaction for synthesizing salicylaldehyde hydrazones.

Core Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for the unambiguous structural elucidation and photophysical characterization of novel salicylaldehyde hydrazones. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of the molecule's identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR spectroscopy are indispensable for confirming the successful synthesis and structural integrity of salicylaldehyde hydrazones.

-

¹H NMR: The proton NMR spectrum provides key diagnostic signals. A singlet in the δ 8.5–9.0 ppm region is characteristic of the azomethine proton (–CH=N–), confirming the formation of the Schiff base.[4] The phenolic hydroxyl (–OH) proton typically appears as a broad singlet at a downfield chemical shift (δ 11.0–13.0 ppm) due to intramolecular hydrogen bonding with the imine nitrogen.[4] The amide proton (–NH–) signal is also observed, often as a broad singlet. Aromatic protons appear in the expected region of δ 6.5–8.0 ppm.[4]

-

¹³C NMR: The carbon spectrum corroborates the structure, with the azomethine carbon (–C=N–) signal appearing around δ 145–165 ppm.[6] The carbonyl carbon (C=O) of the hydrazide moiety is also a key indicator.

A fascinating aspect of salicylaldehyde hydrazones is their potential to exist in keto-enol tautomeric forms . This equilibrium is influenced by the solvent, pH, and temperature.[7][8] NMR is a powerful tool to study this phenomenon. In the keto form, the phenolic proton migrates to the imine nitrogen, resulting in a quinoidal structure. This structural change leads to distinct shifts in the NMR signals, providing evidence for the presence of both tautomers in solution.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the aldehyde C=O stretching band from the starting material and the appearance of a strong band around 1600–1625 cm⁻¹ , attributed to the C=N (azomethine) stretching vibration, is primary evidence of hydrazone formation.[4][6] Other important vibrational bands include:

-

O-H stretching: A broad band in the region of 3100–3400 cm⁻¹ for the phenolic hydroxyl group.[4]

-

N-H stretching: A band around 3200–3300 cm⁻¹ corresponding to the amide N-H group.

-

C=O stretching: A strong absorption around 1640–1680 cm⁻¹ for the amide carbonyl group.

UV-Visible Absorption Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Salicylaldehyde hydrazones typically exhibit two or three main absorption bands in the UV-Vis region.

-

A high-energy band in the 250–300 nm range is generally assigned to π→π transitions* within the aromatic rings.

-

A lower-energy band, often in the 320–400 nm range, is attributed to n→π transitions* of the azomethine group and intramolecular charge transfer (ICT) from the electron-donating hydroxyl group to the electron-accepting C=N bond.[10]

The position and intensity of these bands are highly sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the solvent, a phenomenon known as solvatochromism .[11][12] Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂, -Cl) can lead to a hypsochromic (blue) shift. This tunability is fundamental to the design of colorimetric sensors.[13]

Fluorescence Spectroscopy: The Basis for Sensing and Imaging

Many salicylaldehyde hydrazones are fluorescent, making them excellent candidates for fluorescent probes, chemosensors, and bioimaging agents.[5][14] Key parameters to consider are:

-

Emission Wavelength (λ_em): The wavelength of maximum fluorescence intensity.

-

Stokes Shift: The difference in wavelength between the maximum absorption and the maximum emission. A large Stokes shift is desirable for imaging applications to minimize self-quenching.

-

Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process.

The fluorescence of these compounds is often linked to phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) .[15] In the ground state, the molecule exists in the enol form. Upon photoexcitation, the phenolic proton is transferred to the imine nitrogen, creating an excited keto tautomer which then fluoresces. This process typically results in a large Stokes shift.

The fluorescence of salicylaldehyde hydrazones can be modulated by various external stimuli, including pH, solvent polarity, and the presence of metal ions. For example, binding to a metal ion like Zn²⁺ or Al³⁺ can restrict C=N isomerization and enhance fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF) .[14] Conversely, binding to paramagnetic metal ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching.[16][17] This "on-off" or "off-on" switching behavior is the basis for their application as selective metal ion sensors.[18][19]

Diagram: Spectroscopic Characterization Workflow

Caption: A typical workflow for the comprehensive spectroscopic analysis of a novel this compound.

Structure-Property Relationships: The Key to Rational Design

The ability to predict and control the spectroscopic properties of salicylaldehyde hydrazones by modifying their structure is crucial for their application in drug development.

| Structural Modification | Effect on Spectroscopic Properties | Rationale & Application |

| Substituents on Salicylaldehyde Ring | Electron-donating groups (e.g., -OCH₃, -OH) cause a red shift in absorption/emission. Electron-withdrawing groups (e.g., -NO₂, -Br) cause a blue shift.[20][21] | Modulates the energy of the HOMO-LUMO gap. Used to tune the color of colorimetric sensors and the emission wavelength for bioimaging. |

| Substituents on Hydrazide Ring | Can influence the electron density of the entire conjugated system, affecting both absorption and emission properties. Aromatic moieties can enhance π-conjugation. | Fine-tuning of photophysical properties and can impact biological activity, such as anticancer potency.[20][22][23] |

| Introduction of Additional Chelating Sites | Can alter the metal ion selectivity and binding stoichiometry. For example, adding a pyridine ring can enhance affinity for certain transition metals. | Designing highly selective chemosensors for specific metal ions relevant in biological systems.[14] |

| Extension of π-Conjugation | Adding further aromatic or conjugated systems generally leads to a significant red shift in both absorption and emission spectra, potentially into the near-infrared (NIR) region.[16][24] | Development of NIR probes for deep-tissue imaging, which minimizes background autofluorescence from biological tissues.[16] |

Applications in Drug Development Driven by Spectroscopy

The unique spectroscopic features of salicylaldehyde hydrazones are not merely for characterization; they are the functional basis for several applications in drug development.

-

Fluorescent Probes for Bioimaging: Hydrazones that exhibit fluorescence changes in response to specific intracellular analytes (e.g., Zn²⁺, Cu²⁺, pH) can be used to visualize and quantify these species in living cells.[14][16] This is critical for studying the role of metal ions in disease states.

-

Chemosensors for Disease Biomarkers: The colorimetric and fluorometric responses of these compounds upon binding to metal ions or other biomolecules can be harnessed to develop sensitive and selective assays for diagnostic purposes.[5][18]

-

Therapeutic Agents with Spectroscopic Monitoring: Many salicylaldehyde hydrazones exhibit potent antimicrobial and anticancer activities.[1][20][25] Their intrinsic fluorescence can be exploited to track their cellular uptake, distribution, and interaction with biological targets like DNA or proteins, aiding in mechanism-of-action studies.

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of a Novel this compound (General Procedure)

-

Dissolution: Dissolve one equivalent of the desired substituted salicylaldehyde in absolute ethanol in a round-bottom flask.

-

Addition: Add a solution of one equivalent of the corresponding substituted hydrazide, also dissolved in ethanol, to the flask.

-

Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate. Cooling in an ice bath can enhance precipitation.

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain the pure hydrazone.

-

Characterization: Confirm the structure and purity using NMR, FT-IR, and Mass Spectrometry.

Protocol 2: UV-Vis Titration for Metal Ion Sensing

-

Stock Solutions: Prepare a stock solution of the hydrazone chemosensor (e.g., 1 mM in DMSO) and a stock solution of the metal salt of interest (e.g., 10 mM aqueous solution of ZnCl₂).

-

Working Solution: Prepare a working solution of the chemosensor at a final concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) with a small percentage of DMSO to ensure solubility.

-

Blank Measurement: Record the UV-Vis absorption spectrum of the chemosensor working solution in a 1 cm path length quartz cuvette. This is your "0 equivalents" reading.

-

Titration: Add incremental amounts of the metal ion stock solution (e.g., 0.1, 0.2, 0.4... equivalents) to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

-

Spectral Acquisition: Record the UV-Vis spectrum after each addition of the metal ion.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the molar equivalents of the added metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

Conclusion and Future Outlook

Salicylaldehyde hydrazones represent a class of compounds where the interplay between structure and spectroscopic properties can be rationally exploited for significant advancements in drug development. Their synthetic tractability allows for precise tuning of their electronic and photophysical characteristics, leading to the creation of highly sensitive chemosensors, advanced bioimaging agents, and potent therapeutics. As our understanding of the intricate roles of metal ions and other biomarkers in disease pathogenesis grows, the demand for sophisticated molecular tools for their detection and modulation will continue to increase. The principles and protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and characterize novel salicylaldehyde hydrazones, unlocking their full potential in the ongoing quest for new and effective medicines.

References

- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrazone fluorophores with acidochromism, mechanochromism, and solvatochromism for moisture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper( ii ) and its bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08616B [pubs.rsc.org]

- 17. Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu2+ [mdpi.com]

- 18. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron( iii ) and a colorimetric sensor for copper( ii ) ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04364A [pubs.rsc.org]

- 19. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Salicylaldehyde Hydrazone Ligands in Transition Metal Chemistry

Abstract

Salicylaldehyde hydrazones represent a privileged class of Schiff base ligands, distinguished by their straightforward synthesis, structural versatility, and remarkable coordination chemistry.[1][2] Formed through the condensation of salicylaldehyde with various hydrazides or hydrazines, these ligands possess a characteristic azomethine (–C=N–) group conjugated with aromatic systems, offering multiple donor sites for chelation.[3][4] This guide provides an in-depth exploration of salicylaldehyde hydrazones as ligands for transition metals. We will examine the fundamental principles of their synthesis and coordination, delve into the causality behind their diverse applications in medicine and materials science, and provide validated experimental protocols for their preparation and complexation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these versatile molecular scaffolds.

Introduction: The Significance of Salicylaldehyde Hydrazones

Schiff bases, compounds containing an azomethine or imine group (R-CH=N-R'), are cornerstones of coordination chemistry, prized for their accessible synthesis and tunable electronic and steric properties.[1][5] Among them, salicylaldehyde hydrazones are particularly noteworthy. The inherent structure, featuring a phenolic hydroxyl group ortho to the imine bond, creates a pre-organized chelation site. The addition of the hydrazone moiety (–NH–N=) introduces further donor atoms, enhancing their denticity and coordination flexibility.[6]

These ligands can coordinate as neutral molecules or, more commonly, as mono- or di-anionic species after deprotonation of the phenolic and/or enolic protons.[6] This adaptability allows them to form stable complexes with a vast array of transition metals, leading to diverse geometries, including square planar, tetrahedral, and octahedral arrangements.[5][7] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation theory, which posits that complexation can increase the lipophilicity and bioavailability of a molecule.[8] Consequently, these complexes are extensively investigated for applications ranging from anticancer and antimicrobial agents to chemical sensors and catalysts.[5][9][10]

Ligand Synthesis and Coordination Chemistry

Synthesis: A Self-Validating Condensation Reaction